molecular formula C10H7NO2S B6386218 3-(Thiophen-3-yl)Isonicotinic acid, 95% CAS No. 1261924-67-7

3-(Thiophen-3-yl)Isonicotinic acid, 95%

Cat. No. B6386218
CAS RN: 1261924-67-7
M. Wt: 205.23 g/mol
InChI Key: YJIHRLRZLCBGCF-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)isonicotinic acid (3-TIA) is a heterocyclic compound belonging to the thiophene family. It is a white crystalline solid with a molecular weight of 181.26 g/mol. 3-TIA has been studied extensively due to its potential applications in the fields of chemistry, biology, and medicine. It is a versatile compound that has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-yl)Isonicotinic acid, 95% is complex and not fully understood. It is believed to act through a variety of mechanisms, including chelation of metal ions, inhibition of enzymes, and modulation of cell signaling pathways. It is also believed to interact with a variety of proteins, receptors, and enzymes, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
3-(Thiophen-3-yl)Isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, proteases, and phosphatases. It has also been shown to modulate the activity of several signaling pathways, including the MAPK and PI3K pathways. In addition, 3-(Thiophen-3-yl)Isonicotinic acid, 95% has been shown to have antifungal, antibacterial, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The use of 3-(Thiophen-3-yl)Isonicotinic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive and readily available. It is also relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is a versatile compound that can be used in a variety of different experiments.
However, 3-(Thiophen-3-yl)Isonicotinic acid, 95% also has some limitations. It has a relatively low solubility in water, so it must be dissolved in organic solvents for use in experiments. Additionally, it is toxic and must be handled with care.

Future Directions

There are several potential future directions for the use of 3-(Thiophen-3-yl)Isonicotinic acid, 95%. It could be used in the development of new drugs or therapies for the treatment of various diseases. It could also be used in the development of new methods for the synthesis of various compounds. Additionally, it could be used to study the mechanisms of action of various enzymes and signaling pathways. Finally, it could be used to study the biochemical and physiological effects of various environmental pollutants.

Synthesis Methods

3-(Thiophen-3-yl)Isonicotinic acid, 95% can be synthesized through several different methods. The most common method is the reaction of thiophene with isonicotinic acid, followed by a condensation reaction of the resulting thiophene-isonicotinic acid with a suitable base. Another method involves the reaction of thiophene with isonicotinic acid chloride, followed by a hydrolysis reaction. The third method involves the reaction of thiophene with isonicotinic acid dichloride, followed by a hydrolysis reaction.

Scientific Research Applications

3-(Thiophen-3-yl)Isonicotinic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as antibiotics, antifungal agents, and anti-cancer agents. It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition, signal transduction, and cell cycle regulation.

properties

IUPAC Name

3-thiophen-3-ylpyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-1-3-11-5-9(8)7-2-4-14-6-7/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIHRLRZLCBGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686905
Record name 3-(Thiophen-3-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-3-YL)isonicotinic acid

CAS RN

1261924-67-7
Record name 3-(Thiophen-3-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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